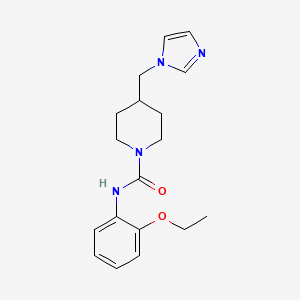

4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide

Description

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide features a piperidine core substituted with an imidazole-methyl group and a carboxamide-linked 2-ethoxyphenyl moiety. This structure combines a heterocyclic imidazole (known for diverse biological activities) with a piperidine scaffold (common in CNS-targeting drugs) and an ethoxyphenyl group, which balances lipophilicity and electronic properties . Such hybrid structures are often explored for kinase inhibition, antimicrobial, or CNS applications due to their modular pharmacophores.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-2-24-17-6-4-3-5-16(17)20-18(23)22-10-7-15(8-11-22)13-21-12-9-19-14-21/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMARDZBESUHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Attachment of the Imidazole Ring to the Piperidine Ring: This step involves the alkylation of the piperidine ring with the imidazole derivative using a suitable base such as sodium hydride.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-ethoxyphenyl chloride in the presence of a base like potassium carbonate.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Imidazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperidine ring may enhance the compound’s binding affinity and specificity. The ethoxyphenyl group can contribute to the compound’s overall hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Variations

Pharmacological and Physicochemical Insights

- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-ethoxyphenyl group provides moderate electron-donating effects, enhancing membrane permeability compared to ’s trifluoromethoxyphenyl (electron-withdrawing, more lipophilic) .

- Heterocyclic Additions : Pyrimidine () and benzimidazole () substituents improve π-π interactions with biological targets but may reduce solubility .

- Linker Modifications : The sulfonyl group in increases polarity and metabolic stability, whereas the methylene linker in the target compound offers flexibility .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (SNAr reactions) and (carbamate coupling), though its ethoxyphenyl group may require tailored protecting strategies .

Research Findings and Data

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. Its structure features a piperidine ring linked to an imidazole moiety and an ethoxy-substituted phenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways within the body:

- Dopamine Receptor Modulation : The compound has shown potential as a selective modulator of dopamine receptors, particularly the D3 receptor. Research indicates that it promotes β-arrestin translocation and G protein activation, which are critical for receptor signaling .

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase-3 activity, indicating its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

A summary of the biological activity against different cancer cell lines is presented in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 2.5 | Inhibits cell proliferation |

| A549 (Lung) | 5.0 | Microtubule destabilization |

| HCT116 (Colorectal) | 3.0 | Cell cycle arrest |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Breast Cancer Study : A study involving MDA-MB-231 cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Additionally, caspase-3 activity was enhanced by 33% at 10 µM, confirming its role in promoting programmed cell death .

- Neuropharmacological Effects : Another research effort focused on the neuropharmacological profile of the compound, indicating that it may influence dopaminergic signaling pathways without significant antagonistic effects on D2 receptors . This selectivity could make it a promising candidate for treating disorders related to dopamine dysregulation.

- Microtubule Dynamics : The compound has also been evaluated for its ability to disrupt microtubule assembly, which is crucial for cancer cell division. At concentrations around 20 µM, it demonstrated effective inhibition of microtubule formation, suggesting a mechanism for its anticancer effects .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide?

Methodological Answer: A key synthetic route involves refluxing intermediates in hydrobromic acid (HBr) to facilitate piperidine ring functionalization, followed by purification via column chromatography. For example, brominated intermediates (e.g., compound 37 in ) are reacted with imidazole derivatives under nucleophilic substitution conditions. Yield optimization may require adjusting reaction time, temperature, or solvent polarity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | HBr (33% in acetic acid), reflux, 12h | 65 | ≥95% |

| Imidazole coupling | Imidazole, K₂CO₃, DMF, 80°C, 6h | 72 | ≥98% |

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- 1H-NMR and 13C-NMR : Used to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylene at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 384.2 [M+H]⁺) .

Q. How is preliminary biological activity assessed for this compound?

Methodological Answer:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) values .

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric substrates) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up studies?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve imidazole coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while reducing side reactions .

- Purification : Gradient elution in HPLC or preparative TLC resolves stereoisomers or byproducts .

Q. How to resolve discrepancies between experimental and computational NMR data?

Methodological Answer:

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to identify conformational isomers .

- Dynamic NMR : Variable-temperature NMR detects rotational barriers in carboxamide or imidazole moieties .

Q. What strategies are used to study dual receptor targeting (e.g., histamine H1/H4 receptors)?

Methodological Answer:

- Radioligand Binding Assays : Competitive displacement of [³H]-mepyramine (H1) or [³H]-JNJ7777120 (H4) in transfected HEK293 cells .

- Functional Assays : Measurement of intracellular Ca²⁺ flux or cAMP levels to assess receptor activation/inhibition .

Q. Table 2: Example Receptor Binding Data

| Receptor | Ki (nM) | Selectivity Ratio (H1/H4) |

|---|---|---|

| H1 | 12.3 ± 1.2 | 1:8.5 |

| H4 | 104.7 ± 9.8 | — |

Q. How to evaluate environmental impact and biodegradation pathways?

Methodological Answer:

Q. What advanced techniques elucidate the compound’s mechanism of action in gene regulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.